3-(Pyridin-3-yl)oxetan-3-ol

Description

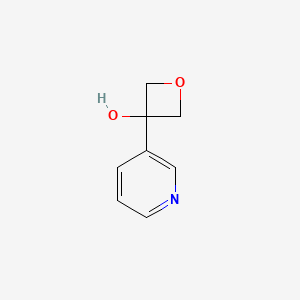

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-3-yloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(5-11-6-8)7-2-1-3-9-4-7/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGSGLSJYSOXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401967-56-3 | |

| Record name | 3-(pyridin-3-yl)oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Pathways of 3 Pyridin 3 Yl Oxetan 3 Ol and Analogues

Oxetane (B1205548) Ring-Opening Reactions

The significant ring strain of the oxetane ring, estimated to be around 106 kJ/mol, is a primary driving force for its ring-opening reactions. This reactivity can be initiated by either acidic conditions or nucleophilic attack, leading to a variety of functionalized acyclic products. These reactions are often regioselective, with the outcome influenced by the nature of the substituents on the oxetane ring and the reaction conditions.

Acid-Catalyzed Ring Opening Processes

The presence of a Brønsted or Lewis acid is often required to activate the oxetane ring for cleavage. In the case of 3-aryloxetan-3-ols, including 3-(pyridin-3-yl)oxetan-3-ol, acid catalysis facilitates the formation of a stabilized carbocation intermediate. This process typically begins with the protonation of the oxetane oxygen, which enhances the leaving group ability of the ring oxygen and promotes C-O bond cleavage.

Under Brønsted acid catalysis, 3-aryloxetan-3-ols can act as 1,2-bis-electrophiles. For instance, in the presence of an acid like bistriflimide (Tf₂NH), these compounds react with 1,2-diols to form 1,4-dioxanes. The proposed mechanism involves the selective activation of the tertiary alcohol to form an oxetane carbocation. This carbocation is then trapped by the diol, leading to an intermediate that undergoes intramolecular ring-opening of the protonated oxetane to yield the 1,4-dioxane (B91453) product chemrxiv.org.

Lewis acids can also promote the ring-opening of 3-aryloxetan-3-ols. For example, indium(III) triflate (In(OTf)₃) has been used as a catalyst in the synthesis of indolines from these precursors chemrxiv.org. The regioselectivity of the nucleophilic attack on the activated oxetane ring is a key aspect of these reactions.

A general overview of the acid-catalyzed ring-opening process is presented in the table below, highlighting the key steps and intermediates.

| Step | Description | Intermediate |

| 1. Activation | Protonation of the oxetane oxygen or coordination of a Lewis acid to the oxygen atom. | Activated oxetane complex |

| 2. Carbocation Formation | Cleavage of a C-O bond to form a stabilized carbocation. The stability of this carbocation influences the reaction pathway. | Oxetane carbocation |

| 3. Nucleophilic Attack | A nucleophile attacks the carbocation, leading to the ring-opened product. | Ring-opened product |

Nucleophile-Mediated Ring Opening Reactions

The direct attack of a nucleophile on the oxetane ring can also lead to its opening. The regioselectivity of this process is largely governed by steric and electronic factors. In general, strong nucleophiles tend to attack the less sterically hindered carbon of the oxetane ring.

For 3-substituted oxetanes, the presence of the substituent at the 3-position can direct the nucleophilic attack to the C2 or C4 positions. The nature of the nucleophile is critical; while strong nucleophiles can directly open the ring, weaker nucleophiles often require acid catalysis to activate the oxetane.

Nitrogen nucleophiles, such as amines, can be employed for the ring-opening of oxetanes. In some cases, the pyridine (B92270) nitrogen within the this compound molecule itself can act as an intramolecular nucleophile, especially under conditions that favor cyclization. This can lead to the formation of novel bicyclic or spirocyclic heterocyclic systems. For instance, Lewis acid-mediated intramolecular oxetane ring-opening with a nitrogen nucleophile has been utilized in the total synthesis of complex natural products wikipedia.org.

The following table summarizes the general outcomes of nucleophile-mediated ring-opening reactions of oxetanes.

| Nucleophile Type | General Outcome | Regioselectivity |

| Strong Nucleophiles (e.g., organolithiums, Grignard reagents) | Attack at the less sterically hindered carbon. | Sterically controlled |

| Weaker Nucleophiles (e.g., amines, alcohols, thiols) | Often require acid catalysis. Attack can be at either the more or less substituted carbon depending on the mechanism (SN1 vs. SN2 character). | Electronically and sterically controlled |

| Intramolecular Nucleophiles | Formation of new heterocyclic rings. | Dependent on ring size and stability of the transition state |

Ring Opening as a Pathway to Novel Heterocyclic Architectures

The ring-opening of this compound and its analogues provides a versatile platform for the synthesis of diverse heterocyclic structures. The functional groups introduced through the ring-opening process can be further manipulated to construct more complex molecular frameworks.

One notable application is the use of ring-opened products as precursors for the synthesis of piperidines. The hydrogenation of the pyridine ring in a ring-opened product can lead to the corresponding piperidine (B6355638) derivative, a common motif in pharmaceuticals.

Furthermore, the strategic choice of nucleophiles and reaction conditions can allow for the controlled formation of various heterocyclic systems. For example, as mentioned earlier, the reaction with 1,2-diols under acidic conditions provides a direct route to 1,4-dioxanes chemrxiv.org. Similarly, reactions with other bifunctional nucleophiles could potentially lead to the formation of other six-membered or larger heterocycles. The ability to generate complex and diverse molecular scaffolds from a relatively simple starting material highlights the synthetic utility of pyridyl oxetanols.

Skeletal Rearrangements of the Oxetane Core

The strained nature of the oxetane ring, coupled with the potential for carbocation formation upon ring-opening, can lead to skeletal rearrangements. These rearrangements often proceed through mechanisms such as the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl or aryl group to a neighboring carbocationic center.

In the context of this compound, acid-catalyzed opening of the oxetane ring can generate a tertiary carbocation at the C3 position. This carbocation could potentially undergo rearrangement, although direct evidence for the skeletal rearrangement of the oxetane core itself in this specific compound is not extensively documented in the literature.

However, a related and fascinating transformation is the skeletal reorganization of oxetane-tethered anilines to form 1,2-dihydroquinolines in the presence of a Lewis acid catalyst like In(OTf)₃ researchgate.net. This reaction demonstrates that the oxetane core can undergo significant structural changes, involving a series of bond cleavage and formation events, to generate a completely different heterocyclic system researchgate.net. While this example involves an aniline (B41778) rather than a pyridine, it suggests that the pyridine ring in this compound could potentially participate in analogous rearrangements, leading to novel fused or bridged heterocyclic structures.

Chemical Modifications of the Pyridine Moiety in this compound Derivatives

The pyridine ring in this compound offers several avenues for chemical modification, allowing for the fine-tuning of the molecule's properties and the introduction of further functionality. These modifications can be broadly categorized into reactions at the nitrogen atom and reactions on the aromatic ring.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. The resulting pyridine-N-oxide exhibits altered electronic properties, which can influence the reactivity of the molecule in subsequent reactions. For instance, N-oxidation can facilitate electrophilic substitution at the C4 position of the pyridine ring.

N-Alkylation: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic, allowing for N-alkylation with various alkylating agents. This reaction introduces a positive charge on the nitrogen atom, forming a pyridinium (B92312) salt. This modification can significantly alter the solubility and electronic properties of the molecule.

Catalytic Hydrogenation: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This is a common transformation in medicinal chemistry to introduce a saturated, three-dimensional scaffold. Various catalysts, such as rhodium, palladium, and ruthenium, can be employed for this purpose, often under mild conditions. The presence of the oxetane moiety is generally tolerated under these conditions.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, under forcing conditions, electrophilic substitution can occur, typically at the C3 and C5 positions (meta to the nitrogen). The oxetane substituent at the C3 position may further influence the regioselectivity of such reactions.

C-H Functionalization: More recent methods in organic synthesis allow for the direct functionalization of C-H bonds. For 3-oxetanylpyridine derivatives, regioselective ortho-lithiation at the C4 position has been achieved using n-butyllithium. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups at this position.

The table below summarizes some of the key chemical modifications of the pyridine moiety.

| Reaction | Reagents | Product |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxide derivative |

| N-Alkylation | Alkyl halides | Pyridinium salt |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Rh, Pd, Ru) | Piperidine derivative |

| Electrophilic Aromatic Substitution | Electrophile, Acid catalyst | Substituted pyridine derivative |

| C-H Functionalization (ortho-lithiation) | n-BuLi, Electrophile | C4-functionalized pyridine derivative |

Thermodynamic and Kinetic Stability of Pyridyl Oxetanols

The stability of this compound is a function of both thermodynamic and kinetic factors. Thermodynamically, the presence of the strained four-membered oxetane ring makes the molecule inherently less stable than its corresponding acyclic isomers. The ring strain energy of an unsubstituted oxetane is approximately 25 kcal/mol, and while substituents can modulate this value, it remains a significant driving force for ring-opening reactions.

Computational studies can provide insights into the thermodynamic stability of such molecules by calculating properties like the enthalpy of formation and Gibbs free energy. For instance, computational modeling has been used to assess the stability of other pyridine-containing compounds, suggesting its utility in evaluating pyridyl oxetanols.

Kinetically, this compound is generally stable under neutral conditions at ambient temperature. The activation energy for the uncatalyzed ring-opening is relatively high. However, the presence of acids or strong nucleophiles can significantly lower this activation barrier, leading to rapid decomposition or reaction.

The thermal stability of 3-hydroxyoxetanes is also an important consideration. At elevated temperatures, decomposition can occur through various pathways, including ring-opening and fragmentation. The specific decomposition pathway and the temperature at which it occurs will be influenced by the nature of the substituents on the oxetane ring. For example, the thermal decomposition of related heterocyclic compounds has been studied to understand their degradation mechanisms.

The metabolic stability of oxetane-containing compounds is an area of significant interest in medicinal chemistry. Studies on various oxetane derivatives have shown that the substitution pattern on the oxetane ring can have a profound impact on their stability in biological systems, such as in the presence of liver microsomes. The introduction of an oxetane can, in some cases, improve metabolic stability compared to other functional groups.

Role of 3 Pyridin 3 Yl Oxetan 3 Ol As a Molecular Building Block and Synthetic Intermediate

Versatility in Complex Molecule Synthesis

The utility of 3-(Pyridin-3-yl)oxetan-3-ol in the synthesis of complex molecules stems from the distinct reactivity of its core components. The strained oxetane (B1205548) ring can undergo nucleophilic ring-opening reactions, providing a pathway to introduce diverse functional groups and build molecular complexity. acs.org This reactivity is a key feature that allows chemists to construct larger, more intricate structures.

The pyridine (B92270) component of the molecule is also highly versatile. As a heterocyclic aromatic ring, it can participate in various substitution reactions. For instance, related 3-oxetanylpyridines have been shown to undergo regioselective ortho-functionalization through lithiation, allowing for the introduction of a wide range of electrophiles at the C4 position of the pyridine ring. acs.org This dual reactivity makes this compound a valuable intermediate for creating elaborate molecular architectures.

Table 1: Examples of Reactions Utilizing Oxetane and Pyridine Moieties

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxetane Ring Opening | Nucleophiles (e.g., amines, thiols) | Formation of 1,3-difunctionalized propane (B168953) derivatives |

| Pyridine Functionalization | nBuLi/TMEDA, then Electrophile (E+) | Introduction of substituents at the ortho-position |

Applications in the Construction of Advanced Organic Scaffolds

In modern drug discovery and materials science, there is a high demand for novel, three-dimensional (3D) molecular scaffolds. illinois.eduyork.ac.uk this compound serves as an excellent starting point for such scaffolds. The oxetane ring imparts a rigid, non-planar geometry, moving away from the flat structures that have traditionally dominated synthetic chemistry. whiterose.ac.uk

The incorporation of this 3D building block allows for the creation of molecules with more defined spatial arrangements of functional groups. This is particularly important in medicinal chemistry, where the 3D shape of a molecule is critical for its interaction with biological targets. york.ac.uk By using building blocks like this compound, chemists can design and synthesize advanced organic scaffolds with tailored three-dimensional structures for specific applications. whiterose.ac.uk

Role in Expanding Chemical Diversity and Accessible Chemical Space

The concept of chemical space—the ensemble of all possible molecules—is vast, and a key goal of synthetic chemistry is to access new regions of this space. Building blocks like this compound are instrumental in this endeavor. The oxetane moiety is known to be a valuable addition in drug discovery, often used as a bioisostere for gem-dimethyl or carbonyl groups. researchgate.netnih.gov Its incorporation can lead to profound changes in key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. researchgate.net

The presence of both the oxetane and the pyridine ring offers multiple points for diversification. The hydroxyl group can be derivatized, the oxetane ring can be opened, and the pyridine ring can be substituted. This allows for the generation of large libraries of related but structurally distinct compounds, thereby expanding the accessible chemical space for screening in drug discovery and materials science programs. The oxetane-3-ol group, in particular, has been explored as a potential bioisosteric replacement for the carboxylic acid functional group. nih.gov

Contribution to Natural Product Total Synthesis

Oxetane rings are present in a variety of natural products, some of which exhibit significant biological activity. acs.org The synthesis of these complex natural molecules often requires specialized building blocks that can introduce the strained four-membered ring efficiently. While specific use of this compound in a completed total synthesis is not widely documented, its potential is clear.

The general strategies for incorporating oxetanes into larger molecules are well-established and include intramolecular cyclization and cycloaddition reactions. acs.orgnih.gov Building blocks containing pre-formed oxetane rings, such as this compound, simplify the synthetic route to oxetane-containing target molecules. The reactivity of the oxetane ring can be harnessed to form key bonds during the assembly of the natural product's carbon skeleton. acs.org

Utility in Polymer Science and Materials Chemistry

The application of oxetanes extends into the realm of polymer and materials science. chemimpex.com The high ring strain of the oxetane makes it susceptible to ring-opening polymerization, a process that can be initiated by cationic or anionic initiators. This allows for the creation of polyethers with unique properties.

This compound could serve as a functional monomer in such polymerizations. The resulting polymer would feature pyridine side chains, which could impart specific properties to the material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. Oxetanol derivatives are also used as additives to enhance the performance characteristics of materials, such as improving the conductivity and water resistance of certain polymer films. chemimpex.comresearchgate.net

Table 2: Potential Applications in Materials Science

| Application Area | Role of this compound | Resulting Property |

|---|---|---|

| Polymer Synthesis | Functional Monomer | Polyethers with pyridine side chains |

| Material Additive | Performance Enhancer | Modified conductivity, thermal stability, or metal coordination |

Exploration in Bioconjugation and Protein Modification

Bioconjugation, the process of linking molecules to biological macromolecules like proteins, is a powerful tool in chemical biology and therapeutic development. mdpi.com The functional groups present in this compound offer potential handles for such modifications. The hydroxyl group on the oxetane ring could be activated and made to react with nucleophilic residues on a protein, such as lysine (B10760008) or cysteine.

Furthermore, the pyridine nitrogen is a potential site for coordination or quaternization reactions. While direct applications of this specific molecule in bioconjugation are still an emerging area of research, the fundamental reactivity of its components is well-suited for the development of new bioconjugation reagents. mdpi.com Site-selective modification of proteins is a significant challenge, and novel reagents are continuously sought to achieve this goal. princeton.edu

Advanced Spectroscopic and Computational Characterization of 3 Pyridin 3 Yl Oxetan 3 Ol

Spectroscopic Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the oxetane (B1205548) ring. The chemical shifts and coupling patterns of the oxetane protons provide insights into their spatial relationships and the ring's conformation.

The ¹³C NMR spectrum would show characteristic signals for the four unique carbon atoms of the oxetane ring and the five carbons of the pyridine ring. The chemical shift of the quaternary carbon C3, bonded to both the hydroxyl group and the pyridine ring, would be of particular diagnostic value.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in the molecule. Key vibrational bands for 3-(Pyridin-3-yl)oxetan-3-ol would include a broad absorption band corresponding to the O-H stretching of the tertiary alcohol, C-O stretching vibrations for the ether linkage within the oxetane ring, and characteristic C=C and C=N stretching bands from the pyridine ring. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula (C₈H₉NO₂). uni.lu Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments, such as water or parts of the oxetane ring.

| Technique | Observed Feature | Structural Interpretation |

| ¹H NMR | Signals in aromatic region (δ 7-9 ppm) | Protons on the pyridine ring |

| Signals in aliphatic region (δ 4-5 ppm) | Methylene (CH₂) protons of the oxetane ring | |

| Singlet for OH proton | Hydroxyl group proton | |

| ¹³C NMR | Signals in aromatic region (δ 120-150 ppm) | Carbon atoms of the pyridine ring |

| Signals in aliphatic region (δ 70-80 ppm) | Carbon atoms of the oxetane ring | |

| FT-IR | Broad band ~3400 cm⁻¹ | O-H stretching of the alcohol |

| Band ~980 cm⁻¹ | C-O-C stretching of the oxetane ether | |

| Bands ~1600 cm⁻¹, ~1480 cm⁻¹ | C=C and C=N stretching of the pyridine ring | |

| HRMS | Exact m/z for [M+H]⁺ | Confirms molecular formula C₈H₉NO₂ |

Conformational Landscape of Oxetane and Pyridine Subunits

The biological activity and physicochemical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. The conformational landscape of this compound is primarily defined by the puckering of the oxetane ring and the rotational orientation of the pyridine ring.

The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. researchgate.net This puckering can influence the orientation of the substituents at the C3 position. Furthermore, the single bond connecting the pyridine ring to the oxetane ring allows for rotation, leading to various possible conformers. The relative orientation of these two rings is governed by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group's hydrogen and the pyridine ring's nitrogen atom. Experimental techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the proximity of specific protons, providing evidence for the predominant solution-state conformation. mdpi.com

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering deep insights into the molecule's properties at an atomic level.

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of this compound. researchgate.netnih.gov

Frontier Molecular Orbitals (FMO) : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the oxygen and nitrogen atoms are expected to be electron-rich sites, while the hydroxyl proton and parts of the aromatic ring would be electron-poor. This information is critical for predicting how the molecule will interact with biological targets.

| Computational Parameter | Significance | Predicted Finding for this compound |

| HOMO Energy | Correlates with the ability to donate an electron | Localized primarily on the pyridine ring and oxygen atoms |

| LUMO Energy | Correlates with the ability to accept an electron | Localized primarily on the pyridine ring |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | A moderate gap would suggest a balance of stability and reactivity |

| MEP Analysis | Identifies sites for electrophilic and nucleophilic attack | Negative potential (red) around N and O atoms; Positive potential (blue) around OH proton |

While quantum calculations can determine the energies of static conformers, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time in a simulated physiological environment. researchgate.net MD simulations can explore the accessible conformational landscape, revealing the flexibility of the oxetane ring and the rotational freedom of the pyridine substituent. researchgate.net These simulations can identify the most stable and frequently adopted conformations, which are often the ones responsible for biological activity.

In silico methods are used to predict the biological activity and potential targets of a molecule before extensive laboratory testing. Structure-Activity Relationship (SAR) analysis for this compound involves computationally comparing its structural and electronic features with those of known active compounds. researchgate.net Techniques like molecular docking can be used to simulate the binding of the molecule to the active site of a protein target, predicting its binding affinity and orientation. nih.govsemanticscholar.org These predictions can guide the design of more potent analogues by identifying which parts of the molecule are most important for biological interactions. researchgate.net

Translational Research and Medicinal Chemistry Applications of 3 Pyridin 3 Yl Oxetan 3 Ol Analogues

Strategic Incorporation of Oxetane (B1205548) Moieties in Drug Design

The deliberate inclusion of oxetane rings into molecular scaffolds is a strategic approach employed by medicinal chemists to address various challenges encountered during drug discovery. acs.org This tactic is often used in the later stages of development to fine-tune the physicochemical properties of a lead compound. acs.org The oxetane motif is valued for its unique combination of features: it is a small, polar, and three-dimensional structure. acs.orgnih.gov

Key motivations for incorporating oxetanes include:

Improving Aqueous Solubility: The inherent polarity of the oxetane ring can lead to a significant enhancement in the aqueous solubility of a compound, a critical factor for bioavailability. acs.orgresearchgate.netresearchgate.net

Enhancing Metabolic Stability: By replacing metabolically susceptible groups, such as gem-dimethyl groups, with a more robust oxetane, chemists can block sites of oxidative metabolism and improve a drug's half-life. nih.govresearchgate.net

Modulating Lipophilicity: Oxetanes can introduce polarity and steric bulk without substantially increasing a molecule's lipophilicity (LogD), which is often associated with adverse off-target effects. acs.orgnih.gov

Accessing Novel Chemical Space: The distinct three-dimensional character of the oxetane ring allows for the exploration of new molecular conformations, potentially leading to improved target engagement and selectivity. nih.gov

Oxetanes as Bioisosteres: Mimicry and Functional Replacement

A cornerstone of the oxetane's utility in medicinal chemistry is its role as a bioisostere—a chemical group that can replace another group without significantly altering the molecule's biological activity. researchgate.net Pioneering work demonstrated that oxetanes, particularly 3,3-disubstituted ones, are effective surrogates for carbonyl and gem-dimethyl groups. acs.orgnih.gov This bioisosteric replacement is a powerful tool for overcoming liabilities associated with the original functional group while preserving or enhancing desired pharmacological properties. nih.gov

Mimicry of Carbonyl Functional Groups

The oxetane ring is an effective mimic of the carbonyl group due to several shared characteristics. nih.govnih.gov The oxygen atom in the oxetane can act as a hydrogen bond acceptor, similar to the carbonyl oxygen. acs.org Furthermore, the oxetane maintains a comparable dipole moment and spatial orientation of its lone pair electrons to that of a carbonyl. acs.orgnih.gov This mimicry allows for the replacement of carbonyl moieties to circumvent issues such as enzymatic degradation or to improve aqueous solubility, while maintaining the necessary interactions with a biological target. nih.gov

Substitution for Gem-Dimethyl Groups

The gem-dimethyl group, while often used to introduce steric bulk and block metabolic sites, can significantly increase the lipophilicity of a compound, which may lead to poor solubility and faster metabolic degradation. nih.gov The oxetane ring provides a solution by occupying a similar molecular volume to the gem-dimethyl group but with increased polarity. nih.gov This substitution allows for the introduction of steric hindrance at metabolically vulnerable positions without the undesirable increase in lipophilicity. acs.orgnih.gov

| Property | Gem-Dimethyl Group | Oxetane Group | Impact of Replacement |

| Lipophilicity (LogP) | High | Lower | Reduces lipophilicity, potentially improving solubility and reducing off-target effects. nih.govnih.gov |

| Metabolic Stability | Can be metabolically labile | Generally more stable | Blocks C-H metabolic weak spots, increasing compound half-life. acs.orgnih.gov |

| Polarity | Non-polar | Polar | Increases overall polarity, often enhancing aqueous solubility. acs.orgnih.gov |

| Molecular Volume | Similar | Similar | Maintains necessary steric bulk for target interaction. nih.gov |

Replacement of Carboxylic Acid Moieties

The isosteric replacement of carboxylic acids is a common strategy in medicinal chemistry to improve a drug's pharmacokinetic profile, particularly in central nervous system (CNS) drug design where brain penetration is crucial. nih.gov The oxetan-3-ol (B104164) group has emerged as a promising bioisostere for the carboxylic acid functional group. nih.govnih.govacs.org This is based on the principle that the oxetane ring itself serves as an isostere of a carbonyl moiety. nih.govacs.org By replacing the highly acidic and often poorly permeable carboxylic acid with the less acidic and more permeable oxetan-3-ol, researchers can enhance a compound's ability to cross cellular membranes. nih.govacs.org Studies with ibuprofen (B1674241) analogues have shown that this replacement can result in compounds that retain biological activity in both enzyme and cell-based assays. cambridgemedchemconsulting.com

| Functional Group | Acidity (pKa) | Permeability | Rationale for Replacement |

| Carboxylic Acid | Typically 4-5 | Low | To improve membrane permeability and reduce acidic character. nih.govacs.org |

| Oxetan-3-ol | Higher (less acidic) | Higher | Acts as a less acidic, more permeable surrogate, beneficial for CNS drugs. nih.govacs.org |

Modulation of Pharmacologically Relevant Properties

Influence on Molecular Shape and Three-Dimensionality

In the quest for drug candidates with higher selectivity and better pharmacokinetic profiles, there has been a significant shift towards more complex, three-dimensional molecular structures. nih.gov Flat, aromatic-rich molecules are often associated with lower target selectivity. The oxetane ring, with its three sp³-hybridized carbon atoms, inherently increases the three-dimensionality of a molecule. acs.orgnih.gov This increased non-planarity can lead to better target selectivity and improved aqueous solubility. nih.gov The rigid, nearly planar structure of the oxetane ring can also act as a conformational lock, restricting the rotation of adjacent parts of the molecule and presenting a well-defined shape for interaction with a biological target. acs.org

Impact on Basicity of Adjoining Functional Groups

A key feature of the oxetane ring is its strong electron-withdrawing inductive effect, which can significantly reduce the basicity of nearby functional groups. This modulation of pKa is a critical tool in drug design, as excessively high basicity can lead to undesirable properties such as poor cell permeability, increased potential for cardiotoxicity through hERG channel inhibition, and rapid clearance.

The oxygen atom in the oxetane ring is highly electronegative, leading to a polarization of the C-O bonds. This effect is transmitted through the sigma framework of the molecule, influencing the electron density on adjacent atoms. For a basic nitrogen atom, such as the one in the pyridine (B92270) ring of 3-(pyridin-3-yl)oxetan-3-ol, the proximity of the oxetane ring decreases the availability of the nitrogen's lone pair of electrons for protonation. This results in a lower pKa value for the conjugate acid, signifying reduced basicity.

The magnitude of this pKa reduction is dependent on the distance between the oxetane ring and the basic center. Research has shown that the pKaH of an adjacent basic group can be reduced by approximately:

Q & A

Q. What are the optimized synthetic routes for 3-(Pyridin-3-yl)oxetan-3-ol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization of pyridine derivatives with oxetane precursors. For example, palladium-catalyzed coupling reactions or nucleophilic substitutions under anhydrous conditions are common. Evidence from oxetan-3-ol derivatives (e.g., 3-(3-bromophenyl)oxetan-3-ol) suggests that catalysts like Lindlar or ligand-modified palladium nanoparticles can enhance selectivity in hydrogenation steps . Solvent choice (e.g., THF or ethanol) and temperature control (0–5°C for sensitive intermediates) are critical to avoid side reactions like allyl rearrangements . Yields often range from 60–85%, depending on substituent steric effects .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the oxetane ring and pyridine moiety connectivity, with characteristic peaks for oxetane protons at δ 4.5–5.0 ppm . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ = 166.07 g/mol) . X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .

Q. How should this compound be stored to maintain stability, and what are its degradation pathways?

The compound is hygroscopic and sensitive to light. Storage under inert gas (argon) at –20°C in amber vials is recommended . Degradation occurs via oxetane ring-opening under acidic conditions or oxidation of the pyridine nitrogen. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days when stored properly .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

The oxetane ring’s strain (≈26 kcal/mol) enhances its electrophilicity in Suzuki-Miyaura couplings. Density Functional Theory (DFT) studies suggest that palladium-mediated oxidative addition occurs preferentially at the oxetane C–O bond rather than the pyridine ring . Competing pathways, such as β-hydride elimination, are minimized using bulky ligands (e.g., SPhos) . Kinetic isotope effects (KIE) and Hammett plots further validate the rate-determining step as transmetallation .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking with enzymes like cytochrome P450 or kinases (e.g., PI3Kα) reveals that the oxetane ring improves binding affinity by mimicking transition-state geometries. ADMET predictions using software like Schrödinger’s QikProp indicate moderate blood-brain barrier permeability (logBB = –0.5) and low hepatotoxicity risk (QPlogHERG > –5) . Meta-dynamics simulations highlight water-mediated hydrogen bonds between the oxetane oxygen and catalytic residues, explaining selectivity in enzyme inhibition .

Q. What contradictions exist in reported bioactivity data for this compound analogs, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., 2 µM vs. 15 µM against EGFR) arise from assay conditions (e.g., ATP concentration variations). Orthogonal validation using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) is recommended . For instance, a 3-(aminomethyl)oxetan-3-ol derivative showed conflicting cytotoxicity in MTT vs. apoptosis assays due to off-target ROS generation, resolved via redox-sensitive fluorescent probes .

Q. What strategies mitigate stereochemical challenges in synthesizing this compound enantiomers?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis using Rh(II)/Josiphos complexes achieve enantiomeric excess (ee) >90% . Dynamic kinetic resolution (DKR) with lipases (e.g., CAL-B) converts racemic mixtures to single enantiomers during ring-closing metathesis . X-ray crystallography of diastereomeric salts (e.g., with tartaric acid) confirms absolute configuration .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.